molecular formula C16H23FN4OS B6471508 4-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640974-81-6

4-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6471508
CAS No.: 2640974-81-6
M. Wt: 338.4 g/mol
InChI Key: XIFDHVXQMXQNIH-UHFFFAOYSA-N
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Description

“4-Chloro-6-ethyl-5-fluoropyrimidine” is a pyrimidine derivative used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents . It is a yellow liquid .


Synthesis Analysis

The synthesis of “6-Ethyl-5-fluoropyrimidin-4-ol”, an important intermediate in the synthesis of voriconazole, has been reported . The synthesis involves the use of formamide instead of formamidine acetate .


Molecular Structure Analysis

The molecular formula of “4-Chloro-6-ethyl-5-fluoropyrimidine” is C6H6ClFN2 . Its average mass is 160.577 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Ethyl-5-fluoropyrimidin-4-ol” include the use of ammonia gas, methyl 2-fluoro-3-oxovalerate, and formamide .


Physical and Chemical Properties Analysis

“4-Chloro-6-ethyl-5-fluoropyrimidine” has a boiling point of 211°C, a density of 1.286, and a flash point of 81°C . It is soluble in chloroform and ethyl acetate .

Safety and Hazards

“4-Chloro-6-ethyl-5-fluoropyrimidine” is considered hazardous. It is combustible, harmful if swallowed, and may cause severe skin burns, eye damage, and respiratory irritation .

Properties

IUPAC Name

[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4OS/c1-2-13-14(17)15(19-11-18-13)21-5-3-4-12(10-21)16(22)20-6-8-23-9-7-20/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFDHVXQMXQNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCCC(C2)C(=O)N3CCSCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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